2-Methyl-4-(thiophen-3-yl)butan-2-amine

Description

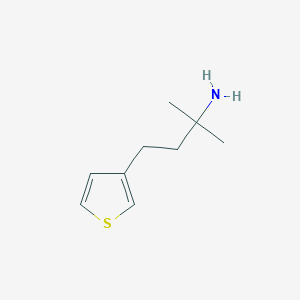

2-Methyl-4-(thiophen-3-yl)butan-2-amine is a secondary amine featuring a thiophene ring substituted at the 3-position of a butan-2-amine backbone. Thiophene, a sulfur-containing aromatic heterocycle, imparts distinct electronic and lipophilic properties compared to oxygen-containing analogs like furan.

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-methyl-4-thiophen-3-ylbutan-2-amine |

InChI |

InChI=1S/C9H15NS/c1-9(2,10)5-3-8-4-6-11-7-8/h4,6-7H,3,5,10H2,1-2H3 |

InChI Key |

CCBHUWVAFMHZRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiophen-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of thiophene with appropriate alkylating agents under controlled conditions. For instance, the reaction of thiophene with 2-bromo-2-methylbutane in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-3-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

2-Methyl-4-(thiophen-3-yl)butan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological processes and as a potential drug candidate.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-3-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds for Comparison:

4-(Furan-2-yl)butan-2-amine (CAS 768-57-0): A furan-substituted analog .

4-(Thiophen-2-yl)butan-2-amine : Hypothetical positional isomer with thiophene substitution at the 2-position.

(3S)-3-Amino-4-(4-cyanophenyl)-N-methylbutanamide: A phenyl-substituted derivative with a cyanophenyl group and amide functionality .

Data Table: Physicochemical Comparison

<sup>*</sup>logP values estimated via fragment-based methods (e.g., XLogP3).

Key Observations :

- Thiophene vs. Furan: Thiophene’s sulfur atom increases molecular weight and lipophilicity (higher logP) compared to furan, reducing aqueous solubility.

- Positional Isomerism : Substitution at thiophene’s 3-position (vs. 2-position) may sterically hinder interactions with planar targets (e.g., enzymes) due to asymmetric spatial distribution.

Computational and Experimental Insights

- Electronic Properties : Density functional theory (DFT) calculations (e.g., Colle-Salvetti functional ) predict enhanced electron density in thiophene compared to furan, altering dipole moments and polar surface areas.

Biological Activity

2-Methyl-4-(thiophen-3-yl)butan-2-amine, a compound with a unique structural configuration, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring attached to a branched amine structure. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The presence of the thiophene moiety contributes to its biological activity, as thiophenes are known for their pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents. For instance, studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Effects

In vitro studies have suggested that this compound possesses antitumor activity. It has been tested against several cancer cell lines, including breast and lung cancer cells, showing dose-dependent cytotoxic effects. The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Properties

Emerging evidence suggests neuroprotective effects attributed to this compound. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Interaction with Biomolecules

The biological activity of this compound is largely mediated through its interaction with specific biomolecules. It has been shown to bind to various enzymes and receptors, leading to either inhibition or activation of their functions. For example, it may inhibit certain kinases involved in cancer cell proliferation or activate pathways that promote cell survival in neuronal cells .

Modulation of Signaling Pathways

The compound influences several key signaling pathways, including those related to apoptosis, inflammation, and cellular metabolism. By modulating these pathways, it can alter gene expression profiles and cellular responses, enhancing its therapeutic potential .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies suggest it has a moderate half-life, allowing for sustained activity without rapid clearance from the body .

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested spectral regions, critical for confirming stereochemistry.

- X-ray Crystallography : SHELXL refinement (using Olex2 or similar software) determines absolute configuration and hydrogen-bonding networks .

How can hydrogen bonding patterns influence the crystallization of this compound?

Basic Analysis

Hydrogen bonding drives crystal packing. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N–H⋯S or N–H⋯π interactions .

Advanced Strategy

Mercury CSD’s "Materials Module" compares packing patterns across crystal structures. For example, thiophene-containing amines often exhibit π-stacking interactions, which can be quantified using Hirshfeld surface analysis .

What computational methods are suitable for studying the electronic structure of this compound?

Basic Approach

DFT calculations (e.g., B3LYP/6-31G*) model molecular orbitals and electrostatic potential surfaces. The Colle-Salvetti functional, adapted for correlation-energy density, predicts reactive sites for electrophilic substitution .

Advanced Application

Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to validate experimental λₘₐₓ values. Charge-density analysis (e.g., QTAIM) elucidates bond critical points in the thiophene ring .

How to resolve contradictions in crystallographic data obtained from different refinement methods?

Basic Protocol

Cross-validate using SHELXL (for small-molecule refinement) and Phenix (for disorder modeling). Discrepancies in R-factors may arise from twinning or missed symmetry elements .

Advanced Resolution

Apply the "Packing Similarity" tool in Mercury CSD to compare unit-cell parameters and space groups. For ambiguous cases, refine against high-resolution synchrotron data (≤ 0.8 Å) .

What strategies ensure reproducibility in synthesizing derivatives of this compound?

Basic Methodology

Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and document all parameters (e.g., ramp rates, cooling methods). For derivatives like 2-Methyl-4-(benzimidazol-2-yl)quinoline, reproducible yields (85%) require strict stoichiometric control .

Advanced Quality Control

Automated reaction monitoring (e.g., ReactIR) tracks intermediate formation. Microscale parallel synthesis screens solvent/reagent combinations efficiently .

How to analyze the structure-activity relationship using crystallographic data?

Basic SAR Study

Overlay crystal structures of analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl derivatives) to identify steric or electronic effects. Mercury CSD’s conformational analysis highlights torsional angles affecting bioactivity .

Advanced Pharmacological Insight

Molecular docking (AutoDock Vina) maps the compound’s interaction with biological targets (e.g., opioid receptors). Pair with MD simulations to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.